molecular formula C26H19NO2 B1589601 Benzene, 1-nitro-4-(triphenylethenyl)- CAS No. 166264-70-6

Benzene, 1-nitro-4-(triphenylethenyl)-

Cat. No. B1589601
M. Wt: 377.4 g/mol
InChI Key: ZMJJCYNCZNOROV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“Benzene, 1-nitro-4-(triphenylethenyl)-” is likely to share some properties with other benzene derivatives. Benzene derivatives are usually nonpolar molecules and are often colorless liquids or solids with a characteristic aroma . They are immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

Electronic Device Applications

Benzene derivatives like 1-nitro-4-(triphenylethenyl)- have been utilized in molecular electronic devices. A specific molecule containing a nitroamine redox center demonstrated significant applications in this area. It was employed in the active self-assembled monolayer of an electronic device, exhibiting negative differential resistance and a remarkable on-off peak-to-valley ratio exceeding 1000:1 (Chen, Reed, Rawlett, & Tour, 1999).

Polymer and Material Science

Tetraphenylethene-containing diyne, similar to 1-nitro-4-(triphenylethenyl)-, has shown promising applications in polymer and material science. A study demonstrated the synthesis of a hyperbranched polymer with high thermal stability and fluorescence properties, useful for applications like fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).

Metal Complex Synthesis

The use of benzo[1,2-b;4,5-bʹ]dithiophene as a bridge ligand in binuclear iron ethynylene and ruthenium vinylene complexes demonstrates the significance of benzene derivatives in metal complex synthesis. These complexes exhibit unique redox characteristics and optical properties, which are valuable in various scientific and industrial applications (Ou et al., 2017).

Environmental Monitoring

In environmental science, nitro-PAHs like 1-nitro-4-(triphenylethenyl)-benzene have been investigated as potential molecular markers for urban stormwater runoff. They offer insight into the source specificity and persistence of these compounds in environmental samples (Zeng, Tran, & Young, 2004).

Atmospheric Chemistry

Nitro derivatives of polycyclic aromatic hydrocarbons, including compounds similar to 1-nitro-4-(triphenylethenyl)-benzene, have been studied for their formation and behavior in atmospheric reactions. These reactions are significant in understanding the environmental impact of such compounds, particularly their role in forming directly mutagenic substances in smog (Pitts et al., 1978).

properties

IUPAC Name

1-nitro-4-(1,2,2-triphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJJCYNCZNOROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438743
Record name Benzene, 1-nitro-4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-nitro-4-(triphenylethenyl)-

CAS RN

166264-70-6
Record name Benzene, 1-nitro-4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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